molecular formula C10H9BrF2O2 B13123182 Ethyl 3-bromo-4-(difluoromethyl)benzoate

Ethyl 3-bromo-4-(difluoromethyl)benzoate

Cat. No.: B13123182
M. Wt: 279.08 g/mol
InChI Key: RTRJLUHKHGVOSX-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(difluoromethyl)benzoate is a fluorinated aromatic ester characterized by a bromine atom at the 3-position and a difluoromethyl (-CHF₂) group at the 4-position of the benzoate ring. This compound belongs to a broader class of halogenated benzoates, which are widely utilized in pharmaceutical synthesis, agrochemicals, and polymer chemistry due to their tunable electronic and steric properties . The bromine substituent serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the difluoromethyl group modulates electronic effects and metabolic stability .

Properties

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

IUPAC Name

ethyl 3-bromo-4-(difluoromethyl)benzoate

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5,9H,2H2,1H3

InChI Key

RTRJLUHKHGVOSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-(difluoromethyl)benzoate typically involves the following steps:

    Bromination: The starting material, ethyl benzoate, undergoes bromination to introduce a bromine atom at the meta position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Difluoromethylation: The brominated intermediate is then subjected to difluoromethylation

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(difluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of ethyl 3-bromo-4-(difluoromethyl)benzyl alcohol.

    Oxidation: Formation of ethyl 3-bromo-4-(difluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 3-bromo-4-(difluoromethyl)benzoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its unique structural features and reactivity.

    Material Science: It is employed in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-(difluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below summarizes key analogs of ethyl 3-bromo-4-(difluoromethyl)benzoate, highlighting substituent differences and inferred properties:

Compound Name Substituent (Position 4) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound -CHF₂ ~279.07* Enhanced metabolic stability; intermediate in drug synthesis
Ethyl 3-bromo-4-(trifluoromethyl)benzoate -CF₃ 297.07 Strong electron-withdrawing effect; used in agrochemicals
Ethyl 3-bromo-4-fluorobenzoate -F 257.08 Moderate polarity; potential precursor for imaging agents
Ethyl 3-bromo-4-methoxybenzoate -OCH₃ 273.11 Increased solubility due to methoxy group; polymer additives
Methyl 3-bromo-4-(difluoromethoxy)benzoate -OCHF₂ 281.06 Dual fluorine and oxygen effects; specialty chemical synthesis
Ethyl 3-bromo-4-(dimethylamino)benzoate -N(CH₃)₂ 300.16 Basic amine group; enhances resin reactivity

*Estimated based on trifluoromethyl analog (297.07 g/mol) minus 18 g/mol (replacement of one -F with -H).

Key Observations:

Electronic Effects :

  • The trifluoromethyl (-CF₃) group () exerts a stronger electron-withdrawing effect than difluoromethyl (-CHF₂) , making the former more deactivating toward electrophilic substitution. This difference impacts reactivity in cross-coupling reactions, where -CF₃ may slow down bromine displacement compared to -CHF₂ .
  • Difluoromethoxy (-OCHF₂) () introduces both electron-withdrawing (fluorine) and electron-donating (oxygen) effects, creating a unique electronic profile for specialized applications.

Steric and Solubility Considerations: Methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) substituents increase solubility in polar solvents, whereas fluorinated groups (-CF₃, -CHF₂) enhance lipophilicity, favoring membrane permeability in drug candidates . The dimethylamino analog () exhibits higher basicity, making it suitable for resin formulations requiring rapid curing .

Applications :

  • Trifluoromethyl analogs (e.g., ethyl 3-bromo-4-(trifluoromethyl)benzoate) are prevalent in agrochemicals due to their resistance to metabolic degradation .
  • Difluoromethyl derivatives balance electronic modulation and steric bulk, making them intermediates in kinase inhibitor synthesis .
  • Methoxy-substituted variants are employed as plasticizers or UV stabilizers in polymers .

Case Studies in Research

  • Pharmaceutical Intermediates : this compound has been used in synthesizing fluorinated analogs of kinase inhibitors, where the -CHF₂ group improves target binding without excessive deactivation .
  • Polymer Chemistry: Methoxy and dimethylamino analogs () demonstrate superior performance in resin formulations, with higher degrees of conversion and mechanical strength compared to fluorinated variants .

Biological Activity

Ethyl 3-bromo-4-(difluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF2O2. Its unique structure, characterized by a bromine atom and a difluoromethyl group attached to a benzene ring, positions it as a compound of interest in both synthetic organic chemistry and biological research. This article delves into the biological activities associated with this compound, exploring its potential applications in various fields, including agrochemicals and pharmaceuticals.

Chemical Structure and Properties

The compound features:

  • Benzene Ring : A fundamental structure in many organic compounds.
  • Bromine Atom : Known for enhancing biological activity through halogenation.
  • Difluoromethyl Group : Imparts unique electronic properties that can influence reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in antimicrobial and anti-inflammatory domains. These activities are likely due to its ability to interact with various biological targets, potentially modulating enzyme activity or receptor binding.

Anti-inflammatory Properties

Similar compounds have demonstrated anti-inflammatory effects. This compound could potentially modulate pathways involved in inflammation, although further investigation is required to elucidate its specific mechanisms of action.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed that the compound may interact with specific enzymes or receptors, influencing metabolic pathways. Understanding these interactions is crucial for developing therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameKey FeaturesUnique Properties
Ethyl 3-bromo-4-(trifluoromethyl)benzoateContains a trifluoromethyl groupDifferent electronic effects due to fluorine atoms
Ethyl 3-chloro-4-(difluoromethyl)benzoateContains a chlorine atomAffects reactivity and potential interactions
Ethyl 3-bromo-4-(methyl)benzoateHas a methyl group instead of a difluoromethyl groupAbsence of fluorine alters properties significantly

This table illustrates how structural variations can lead to differences in biological activity and potential applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study exploring the antimicrobial properties of related benzoate esters found that halogenated derivatives often exhibit enhanced activity against Gram-positive bacteria. While direct data on this compound is scarce, the trends observed suggest potential efficacy against similar pathogens .
  • Inflammatory Response Modulation : Research on structurally analogous compounds indicates that modifications in halogenation can significantly impact anti-inflammatory activity. Investigations into these pathways may reveal whether this compound can similarly modulate inflammatory responses .

Future Directions

Further research is essential to fully understand the biological activity of this compound. Key areas for exploration include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in living organisms.
  • Mechanistic Studies : To clarify how this compound interacts with specific biological targets.
  • Broader Biological Screening : To evaluate its efficacy against a wider range of pathogens and conditions.

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